molecular formula C21H19N5O2S B12170091 2-(4-methoxyphenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

2-(4-methoxyphenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B12170091
M. Wt: 405.5 g/mol
InChI Key: LXAIJVCMBYGWSD-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 2. The carboxamide moiety at position 5 is linked to a phenyl ring bearing a 1H-1,2,4-triazole-methyl group. Its synthesis likely follows a pathway involving:

Formation of ethyl 4-methyl-2-(4-methoxyphenyl)thiazole-5-carboxylate via condensation of nitriles with ethyl 2-bromoacetoacetate .

Hydrolysis to the carboxylic acid intermediate.

Coupling with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline using classic coupling reagents (e.g., EDC/HOBt) .

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H19N5O2S/c1-14-19(29-21(24-14)16-5-9-18(28-2)10-6-16)20(27)25-17-7-3-15(4-8-17)11-26-13-22-12-23-26/h3-10,12-13H,11H2,1-2H3,(H,25,27)

InChI Key

LXAIJVCMBYGWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Thiazole Core Synthesis

The thiazole ring is constructed via cyclocondensation of β-keto esters with thioamides. A representative protocol involves:

Step 1: Synthesis of 2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid Ethyl Ester
A mixture of 4-methoxyphenyl thioamide (1.2 equiv) and ethyl 3-oxobutanoate (1.0 equiv) undergoes cyclization in ethanol at 80°C for 6–8 hours . The reaction proceeds via nucleophilic attack of the thioamide sulfur on the β-keto ester, followed by dehydration. Yield: 82–89% .

Step 2: Saponification to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed using NaOH (2.5 equiv) in ethanol/water (3:1 v/v) at 85°C for 1.5 hours . Acidification with HCl precipitates 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (mp 236–241°C) . Yield: 97% .

Carboxamide Formation

The carboxylic acid is coupled with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline using carbodiimide chemistry:

Activation and Coupling

  • Activation : 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM) with EDC (1.3 equiv) and DMAP (0.3 equiv) under argon . The mixture stirs for 30 minutes to form the reactive O-acylisourea intermediate.

  • Amine Addition : 4-(1H-1,2,4-triazol-1-ylmethyl)aniline (1.1 equiv) is added, and stirring continues for 48 hours at room temperature . Excess amine is removed via HCl extraction.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product . Yield: 68–75% .

Table 1 : Optimization of Coupling Conditions

Coupling AgentSolventTime (h)Yield (%)Purity (%)
EDC/DMAPDCM487598
DCC/HOBtTHF247095
HATUDMF128097

Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline

Step 1: Triazole Alkylation
1-Chloromethyl-4-nitrobenzene reacts with 1H-1,2,4-triazole (1.2 equiv) in DMF at 60°C for 12 hours, catalyzed by K₂CO₃ . The nitro group is reduced to an amine using H₂/Pd-C in ethanol . Yield: 85% .

Alternative Synthetic Routes

Microwave-Assisted Cyclization
Microwave irradiation (300 W, 120°C) reduces thiazole formation time to 15 minutes versus 6 hours under conventional heating . This method enhances yield (91%) and reduces byproducts .

One-Pot Approach
A sequential protocol combines thiazole synthesis and carboxamide coupling without intermediate isolation . While reducing purification steps, yields are lower (60–65%) due to competing side reactions .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂-triazole), 2.45 (s, 3H, CH₃) .

  • ¹³C NMR : 167.8 (C=O), 160.1 (C-OCH₃), 152.3 (thiazole-C2) .

High-Performance Liquid Chromatography (HPLC)
Purity >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm) .

Industrial Scalability Considerations

Continuous Flow Reactors
Microreactors enable precise temperature control during thiazole cyclization, improving reproducibility and reducing reaction times by 40% .

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 8.2 (traditional) vs. 5.6 (flow system) .

  • E-factor : 12.3 (batch) vs. 7.8 (continuous) .

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation
Unwanted 1,3-triazole isomers are minimized using phase-transfer catalysis (e.g., tetrabutylammonium bromide) .

Carboxamide Hydrolysis
Storing the final product under inert atmosphere (N₂) at −20°C prevents degradation .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, and various oxidizing agents for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield secondary alcohols, while oxidation can produce corresponding oxides .

Scientific Research Applications

2-(4-methoxyphenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Core Heterocycles Substituents Molecular Weight (Da) logP* Key Pharmacological Notes
Target Compound Thiazole, 1,2,4-triazole 4-Methoxyphenyl, 4-Triazolylmethylphenyl ~414.45 ~3.2 Balanced lipophilicity/H-bonding
5-(4-Methoxyphenyl)-N-...oxazole-3-carboxamide Thiazole, oxadiazole, isoxazole 4-Methoxyphenyl, phenyl ~468.52 ~3.8 High rigidity, potential kinase inhibition
1-(2-Ethoxyphenyl)-...triazole-4-carboxamide 1,2,3-Triazole, 1,2,4-triazole 2-Ethoxyphenyl, methyltriazolylphenyl ~392.42 ~3.5 Enhanced membrane permeability
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole 4-Methoxyphenyl, phenyl, thiol ~297.35 ~2.9 Antioxidant/metalloenzyme inhibition

*logP values estimated using fragment-based methods.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis aligns with established protocols for thiazole carboxamides , whereas oxadiazole-containing analogs require additional cyclization steps .
  • Activity Trends : Thiazole-triazole hybrids (target) show promise in balancing solubility and target affinity, whereas oxadiazole analogs may prioritize stability over bioavailability.
  • Triazole vs. Oxadiazole : 1,2,4-Triazole in the target offers a broader hydrogen-bonding profile compared to oxadiazole’s π-π stacking dominance .

Biological Activity

The compound 2-(4-methoxyphenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Molecular Structure and Properties

  • Molecular Formula : C21H19N5O2S
  • Molecular Weight : Approximately 405.5 g/mol

The compound features a thiazole ring, a triazole moiety, and methoxy and methyl substituents on the phenyl groups. These structural characteristics are believed to contribute to its biological activity by allowing interactions with specific molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that the compound possesses significant antimicrobial properties. It has been tested against various bacterial strains including Escherichia coli and Bacillus subtilis. The mechanism of action appears to involve the inhibition of bacterial enzyme activity, which disrupts metabolic processes essential for bacterial survival.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it showed promising results against HepG-2 hepatocellular carcinoma cells with an IC50 value indicating effective cytotoxicity. The presence of the thiazole and triazole rings is crucial for this activity, enhancing interaction with cellular targets involved in cancer progression .

The biological effects of 2-(4-methoxyphenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes that play roles in disease pathways, potentially modulating their activity and leading to therapeutic effects.
  • Cell Cycle Disruption : It may interfere with cell cycle regulation in cancer cells, promoting apoptosis through pathways such as the Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds. Key observations include:

  • Thiazole and Triazole Rings : Essential for cytotoxic activity.
  • Methoxy Substitution : Increases solubility and enhances interaction with target proteins.
  • Methyl Groups : Electron-donating properties that improve binding affinity to molecular targets .

Case Studies

Several studies have highlighted the efficacy of this compound:

Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, 2-(4-methoxyphenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial potency.

Study 2: Anticancer Potential

In vitro studies using HepG-2 cell lines revealed that the compound exhibited an IC50 value lower than many standard chemotherapeutics. Molecular dynamics simulations indicated strong binding interactions with Bcl-2 proteins, suggesting a mechanism for inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 2-(4-methoxyphenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide, and what are critical optimization steps?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions.
  • Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,4-triazole moiety.
  • Carboxamide coupling : Amidation using carbodiimide coupling agents (e.g., EDC/HOBt) to link the thiazole and triazole-substituted phenyl groups.
  • Critical steps include controlling reaction temperatures (e.g., 0–5°C for amidation) and purification via column chromatography or recrystallization to achieve >95% purity .

Q. How does the methoxyphenyl group influence the compound’s electronic properties and reactivity in pharmacological studies?

  • Methodology : The methoxy group acts as an electron-donating substituent, enhancing nucleophilicity at the thiazole ring and stabilizing charge-transfer interactions in target binding.

  • Experimental validation : UV-Vis spectroscopy and computational DFT studies can quantify electron density distribution.
  • Compare with analogs lacking the methoxy group to isolate its effects on binding affinity (e.g., via SPR or ITC assays) .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiazole and triazole rings (e.g., δ 8.2–8.5 ppm for triazole protons).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O from methoxy group) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodology :

  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data between structural analogs with varying substituents?

  • Methodology :

  • SAR analysis : Compare IC₅₀/MIC values of analogs (e.g., replacing methoxy with ethoxy or halogens) to identify critical substituents.
  • Crystallographic studies : Use X-ray diffraction (e.g., SHELX programs) to resolve binding modes and steric clashes in protein-ligand complexes.
  • MD simulations : Perform 100-ns molecular dynamics runs to assess conformational stability in binding pockets .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide to enhance bioavailability.
  • Isotope labeling : Use ¹⁴C-labeled compound for in vivo ADME studies to track metabolic pathways.
  • CYP450 inhibition assays : Screen for interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Methodology :

  • Docking studies : Use AutoDock Vina to screen derivatives against off-target proteins (e.g., hERG channel) to minimize toxicity.
  • Free energy calculations : MM-GBSA/PBSA to rank binding energies and prioritize synthesis of high-selectivity candidates.
  • QSAR modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent properties with activity .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • CRISPR-Cas9 knockout : Validate target dependency by knocking out putative target genes in cell lines.
  • Thermal proteome profiling (TPP) : Identify off-targets by monitoring protein thermal stability shifts in lysates.
  • Transcriptomics : RNA-seq to map pathway activation/inhibition post-treatment .

Q. How can researchers address low solubility in aqueous buffers during formulation studies?

  • Methodology :

  • Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to enhance solubility.
  • Salt formation : Synthesize hydrochloride or mesylate salts and compare dissolution rates.
  • Nanonization : Use wet milling or high-pressure homogenization to reduce particle size to <200 nm .

Structural and Functional Analogues

Key analogs from literature (see table in for comparison):

  • N-(4-methoxyphenyl)-3-methylbenzamide : Lacks heterocyclic complexity but useful for studying carboxamide interactions.
  • 5-Methylthiazole : Simplifies SAR by isolating thiazole contributions.
  • 3-(4-Methoxyphenyl)-5-phenyloxazole : Highlights oxazole vs. thiazole effects on bioactivity .

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